molecular formula C15H15N5O B454254 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide

Cat. No.: B454254
M. Wt: 281.31g/mol
InChI Key: IJFFLRFIOGPGDW-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide typically involves the condensation reaction between 1H-indole-3-carbohydrazide and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as hydrazine derivatives.

    Substitution: Substituted products where the hydrazide group is replaced by other functional groups.

Scientific Research Applications

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity.

    Pathways Involved: It can interfere with cellular pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide is unique due to its specific structural features, such as the presence of both indole and pyrazole rings. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31g/mol

IUPAC Name

N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-1H-indole-3-carboxamide

InChI

InChI=1S/C15H15N5O/c1-10-11(8-18-20(10)2)7-17-19-15(21)13-9-16-14-6-4-3-5-12(13)14/h3-9,16H,1-2H3,(H,19,21)/b17-7+

InChI Key

IJFFLRFIOGPGDW-REZTVBANSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2=CNC3=CC=CC=C32

SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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